Gold nitrate

Description

Properties

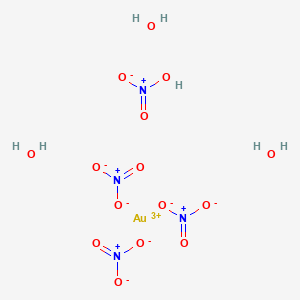

Molecular Formula |

AuH7N4O15 |

|---|---|

Molecular Weight |

500.04 g/mol |

IUPAC Name |

gold(3+);nitric acid;trinitrate;trihydrate |

InChI |

InChI=1S/Au.HNO3.3NO3.3H2O/c;4*2-1(3)4;;;/h;(H,2,3,4);;;;3*1H2/q+3;;3*-1;;; |

InChI Key |

DXRCZEMEUMQLGJ-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Au+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Gold Nitrate for Researchers

For Immediate Release: A comprehensive guide detailing the chemical properties of gold nitrate (B79036), tailored for researchers, scientists, and professionals in drug development. This document provides a thorough examination of its synthesis, physicochemical characteristics, reactivity, and applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction

Gold nitrate, a term often encompassing several chemical species, is a critical precursor in various fields, including catalysis and the synthesis of gold-based nanomaterials for biomedical applications. This guide primarily focuses on the most well-characterized form, nitratoauric acid trihydrate (HAu(NO₃)₄·3H₂O), while also addressing the elusive nature of simple gold(III) nitrate (Au(NO₃)₃). Understanding the fundamental chemical properties of these compounds is paramount for their effective utilization in research and development.

Physicochemical Properties

The physical and chemical properties of nitratoauric acid are summarized below, providing a foundation for its handling and application in experimental settings.

Physical Properties of Nitratoauric Acid (HAu(NO₃)₄·3H₂O)

| Property | Value | Reference |

| Molecular Formula | HAu(NO₃)₄·3H₂O | [1] |

| Molecular Weight | 500.04 g/mol | [1] |

| Appearance | Brownish-yellow crystalline solid | [1] |

| Density | 2.84 g/cm³ | [1] |

| Melting Point | 72 °C (decomposes to monohydrate) | [1] |

| Crystal Structure | Monoclinic | [2] |

| Space Group | C2/c | [2] |

| Lattice Constants | a = 1214.5 pm, b = 854.4 pm, c = 1225.7 pm, β = 117.75° | [2] |

Solubility

Nitratoauric acid exhibits distinct solubility characteristics:

| Solvent | Solubility | Notes | Reference |

| Water | Hydrolyzes | The tetranitratoaurate(III) ion is susceptible to hydrolysis in aqueous solutions. | [1] |

| Concentrated Nitric Acid | Soluble at 30 °C, Insoluble at 0 °C | This temperature-dependent solubility can be utilized in its purification. | [1] |

Synthesis and Stability

Synthesis of Nitratoauric Acid (HAu(NO₃)₄·3H₂O)

Experimental Protocol:

-

Reactants: Gold(III) hydroxide (B78521) (Au(OH)₃) and concentrated nitric acid (HNO₃).

-

Procedure:

-

Reaction: Au(OH)₃ + 4HNO₃ → HAu(NO₃)₄ + 3H₂O[1]

The Challenge of Synthesizing Anhydrous Gold(III) Nitrate (Au(NO₃)₃)

The synthesis of simple, anhydrous gold(III) nitrate has been a subject of historical confusion. An early report of its synthesis from the reaction of gold oxide and dinitrogen pentoxide was later proven to be incorrect, with the product identified as nitronium tetranitratoaurate ((NO₂)[Au(NO₃)₄]).[1] The inherent instability of the simple nitrate makes its isolation challenging.

Reactivity and Decomposition

Hydrolysis

In aqueous solutions, the tetranitratoaurate(III) ion undergoes hydrolysis. This process involves the stepwise replacement of nitrate ligands with water molecules and hydroxide ions, which is a critical consideration for any application in aqueous media. The mechanism is analogous to the well-studied hydrolysis of the tetrachloroaurate(III) ion.

Hydrolysis Pathway of the Tetranitratoaurate(III) Ion

References

A Comprehensive Technical Guide to the Synthesis of Gold(III) Nitrate from Gold(III) Hydroxide

This technical guide provides an in-depth overview of the synthesis of gold(III) nitrate (B79036), more accurately termed nitratoauric acid, from gold(III) hydroxide (B78521). The document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed procedural information and quantitative data.

Introduction

Gold(III) nitrate, in the form of nitratoauric acid (HAu(NO₃)₄), is a crystalline gold compound that typically exists as a trihydrate (HAu(NO₃)₄·3H₂O).[1][2] It serves as a valuable precursor in the synthesis of various gold complexes and nanoparticles, finding applications in catalysis, analytical chemistry, and materials science.[2] This guide focuses on the direct synthesis route from gold(III) hydroxide, a common and accessible starting material.

Synthesis Reaction Pathway

The synthesis of nitratoauric acid from gold(III) hydroxide involves the reaction of the hydroxide with concentrated nitric acid. The overall balanced chemical equation for this reaction is:

Au(OH)₃ + 4HNO₃ → HAu(NO₃)₄ + 3H₂O[1]

In this reaction, the gold(III) hydroxide acts as a base, reacting with the strong nitric acid in an acid-base neutralization reaction, followed by the coordination of nitrate ions to the gold(III) center. An excess of nitric acid is typically used to drive the reaction to completion and stabilize the resulting tetranitratoaurate complex in solution.[3]

Caption: Reaction pathway for the synthesis of nitratoauric acid.

Experimental Protocol

The following protocol details the synthesis of nitratoauric acid from gold(III) hydroxide. It is a compilation of methodologies reported in the scientific literature.[1][3]

Materials:

-

Gold(III) hydroxide (Au(OH)₃)

-

Concentrated nitric acid (HNO₃, 68-70%)

-

Deionized water

-

Acetone (B3395972) (optional, for precipitation)[3]

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with temperature control

-

Magnetic stirrer and stir bar

-

Glassware for filtration (e.g., Büchner funnel, filter paper)

-

Beakers and graduated cylinders

-

Fume hood

Procedure:

-

Preparation of Reactants: In a fume hood, carefully add a pre-weighed amount of gold(III) hydroxide to a round-bottom flask equipped with a magnetic stir bar.

-

Reaction with Nitric Acid: Slowly add an excess of concentrated nitric acid to the flask. The reaction should be performed with caution due to the corrosive nature of concentrated nitric acid.

-

Heating and Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to 100°C with continuous stirring.[1] The solution should become a clear, yellow solution of nitratoauric acid. The reaction time may vary, but it should be monitored until all the gold(III) hydroxide has dissolved.

-

Cooling and Crystallization: After the reaction is complete, turn off the heat and allow the solution to cool to room temperature. Slow cooling may promote the crystallization of nitratoauric acid trihydrate.

-

Isolation of Product (Optional Precipitation): If the product does not crystallize upon cooling, it can be precipitated by the careful addition of acetone to the cooled reaction mixture.[3] This should be done with caution as acetone is highly flammable.

-

Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold, concentrated nitric acid to remove any unreacted starting materials, followed by a quick wash with a non-reactive solvent if desired to remove excess acid.

-

Drying: Dry the resulting yellow crystals of HAu(NO₃)₄·3H₂O under vacuum at a temperature below 72°C to avoid dehydration to the monohydrate.[1] The product is hygroscopic and should be stored in a desiccator.[3]

Quantitative Data

The following table summarizes the key quantitative parameters associated with the synthesis and properties of nitratoauric acid trihydrate.

| Parameter | Value | Reference |

| Reactant | Gold(III) Hydroxide (Au(OH)₃) | [1] |

| Reagent | Concentrated Nitric Acid (HNO₃) | [1] |

| Reaction Temperature | 100 °C | [1] |

| Product | Nitratoauric acid trihydrate | [1][2] |

| Chemical Formula | HAu(NO₃)₄·3H₂O | [1][2] |

| Molecular Weight | 500.04 g/mol | [2] |

| Appearance | Yellow crystals | [2] |

| Melting Point | 72 °C (decomposes to monohydrate) | [1][2] |

| Decomposition to Au₂O₃ | 203 °C | [1] |

Experimental Workflow

The logical flow of the experimental procedure is illustrated in the diagram below.

Caption: Workflow for the synthesis of gold(III) nitrate.

Safety Precautions

-

This synthesis must be conducted in a well-ventilated fume hood.

-

Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Acetone is highly flammable and should be handled away from ignition sources.

-

Gold compounds can be toxic and should be handled with care.

Characterization

The synthesized gold(III) nitrate can be characterized by various analytical techniques, including:

-

X-ray Diffraction (XRD): To confirm the crystalline structure.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the nitrate and water functional groups.

-

Thermogravimetric Analysis (TGA): To determine the thermal decomposition profile and confirm the hydration state.[1]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the gold content and purity.

References

A Technical Guide to the Core Characteristics of Gold Nitrate Compounds for Researchers and Drug Development Professionals

December 15, 2025

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of gold nitrate (B79036) compounds, with a primary focus on the well-characterized nitratoauric acid trihydrate. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the applications of gold-based compounds. This document details the synthesis, stability, and key reactions of nitratoauric acid, and presents this information in clearly structured tables for easy reference. Furthermore, detailed experimental protocols for the synthesis and characterization of these compounds are provided. A significant focus is placed on the role of gold nanoparticles, often derived from gold nitrate precursors, in modulating critical biological pathways. A detailed visualization of the inhibition of the PI3K/AKT signaling pathway by gold nanoparticles is presented using the DOT language for Graphviz.

Introduction to this compound Compounds

The term "this compound" most commonly refers to nitratoauric acid , which typically exists as a trihydrate with the chemical formula HAu(NO₃)₄·3H₂O .[1][2] This compound is also known as hydrogen tetranitratoaurate(III) or aurinitric acid.[1] It is a crystalline solid that serves as an important intermediate in the extraction and processing of gold.[1]

It is crucial to distinguish nitratoauric acid from the simple, anhydrous gold(III) nitrate, Au(NO₃)₃. While the synthesis of Au(NO₃)₃ has been reported from the reaction of gold oxide with dinitrogen pentoxide, this was later shown to be incorrect, with the product identified as nitronium tetranitratoaurate ((NO₂)Au(NO₃)₄).[1] Therefore, this guide will focus on the properties and reactions of the well-established nitratoauric acid.

Physicochemical Properties

The core physicochemical properties of nitratoauric acid trihydrate have been compiled from various sources and are summarized in the tables below for clarity and ease of comparison.

Table 1: General and Physical Properties of Nitratoauric Acid Trihydrate

| Property | Value | Reference(s) |

| Chemical Formula | HAu(NO₃)₄·3H₂O | [1][2] |

| IUPAC Name | Hydrogen tetranitratoaurate(III) trihydrate | [1][3] |

| Synonyms | Gold(III) nitrate, Aurinitric acid, this compound hydrate | [1][3] |

| Molar Mass | 500.04 g/mol | [3] |

| Appearance | Brown to yellow-brown crystalline solid | [1] |

| Density | 2.84 g/cm³ | [1] |

| Melting Point | 72 °C (decomposes to the monohydrate) | [1] |

| Decomposition to Au₂O₃ | 203 °C | [1] |

Table 2: Solubility and Stability of Nitratoauric Acid

| Property | Description | Reference(s) |

| Solubility in Water | Hydrolyzes | [1] |

| Solubility in Nitric Acid | Insoluble at 0 °C, Soluble at 30 °C | [1] |

| Thermal Stability | Decomposes to the monohydrate at 72 °C and to auric oxide at 203 °C. | [1] |

Synthesis and Key Reactions

Nitratoauric acid is typically synthesized by the reaction of gold(III) hydroxide (B78521) with concentrated nitric acid.[1] It is a versatile precursor for the formation of other gold compounds and nanomaterials.

Synthesis of Nitratoauric Acid

The primary reaction for the synthesis of nitratoauric acid is as follows:

Au(OH)₃ + 4HNO₃ → HAu(NO₃)₄ + 3H₂O[1]

This reaction is typically carried out at an elevated temperature of 100 °C.[1]

Reaction with Potassium Nitrate

Nitratoauric acid reacts with potassium nitrate at 0 °C to yield potassium tetranitratoaurate:

HAu(NO₃)₄ + KNO₃ → KAu(NO₃)₄ + HNO₃[1]

Thermal Decomposition

Upon heating, nitratoauric acid trihydrate first loses water molecules to form the monohydrate at 72 °C.[1] Further heating to 203 °C results in its decomposition to auric oxide (Au₂O₃).[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of nitratoauric acid and gold nanoparticles derived from it.

Synthesis of Nitratoauric Acid Trihydrate (HAu(NO₃)₄·3H₂O)

Objective: To synthesize nitratoauric acid trihydrate from gold(III) hydroxide.

Materials:

-

Gold(III) hydroxide (Au(OH)₃)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

-

Reaction flask with reflux condenser

-

Heating mantle

-

Crystallizing dish

Procedure:

-

Carefully add a known quantity of gold(III) hydroxide to a reaction flask.

-

Under a fume hood, add a stoichiometric excess of concentrated nitric acid to the flask. The reaction stoichiometry is 1 mole of Au(OH)₃ to 4 moles of HNO₃.[1]

-

Equip the flask with a reflux condenser and heat the mixture to 100 °C using a heating mantle.[1]

-

Maintain the temperature and stir the reaction mixture until all the gold(III) hydroxide has dissolved.

-

Allow the resulting solution to cool slowly to room temperature.

-

Transfer the solution to a crystallizing dish and allow for the evaporation of the solvent in a desiccator to obtain crystals of nitratoauric acid trihydrate.

Characterization Protocols

Objective: To determine the thermal stability and decomposition profile of nitratoauric acid trihydrate.

Instrumentation: Thermogravimetric Analyzer

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (typically 5-10 mg) of nitratoauric acid trihydrate into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Heat the sample from ambient temperature to approximately 300 °C at a controlled heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperatures of decomposition, corresponding to the loss of water molecules and the final decomposition to auric oxide. The initial mass loss around 72 °C corresponds to the formation of the monohydrate, and the subsequent major mass loss culminating around 203 °C corresponds to the formation of Au₂O₃.[1]

Objective: To obtain the absorption spectrum of a nitratoauric acid solution.

Instrumentation: UV-Vis Spectrophotometer

Procedure:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[2]

-

Prepare a dilute solution of nitratoauric acid in a suitable solvent. Given its reactivity with water, a non-aqueous solvent or dilute nitric acid (at a temperature where it is soluble) should be considered.

-

Use a quartz cuvette for the analysis.

-

Fill the cuvette with the blank solvent and perform a baseline correction over the desired wavelength range (e.g., 200-800 nm).[2]

-

Rinse the cuvette with the nitratoauric acid solution before filling it for the measurement.

-

Place the cuvette with the sample in the spectrophotometer and record the absorbance spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Objective: To identify the functional groups present in nitratoauric acid.

Instrumentation: FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

-

Ensure the ATR crystal is clean before analysis.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the crystalline nitratoauric acid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the FTIR spectrum of the sample over a typical range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum to identify characteristic absorption bands for the nitrate groups (N-O stretching and bending modes) and water molecules (O-H stretching and bending modes).

Role in Biological Systems: Modulation of the PI3K/AKT Signaling Pathway

This compound compounds, particularly as precursors for gold nanoparticles (AuNPs), have garnered significant interest in biomedical research and drug development. AuNPs have been shown to interact with and modulate key cellular signaling pathways implicated in cancer and other diseases. One of the most critical pathways affected is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway, which is central to cell survival, proliferation, and growth.

The inhibition of the PI3K/AKT pathway by gold nanocomplexes can lead to the suppression of tumor progression by inducing apoptosis and inhibiting cell proliferation. This makes gold-based nanomaterials promising candidates for targeted cancer therapy.

Below is a diagram illustrating the key components of the PI3K/AKT signaling pathway and the inhibitory effect of gold nanoparticles.

References

The Role of Gold Nitrate in Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of gold nitrate (B79036) as a precursor in the synthesis of catalytically active gold nanoparticles. While the broader field of gold catalysis predominantly utilizes precursors like chloroauric acid, this document focuses on the emerging potential of gold nitrate, offering a chlorine-free route to gold catalysts. The guide details the synthesis of gold nanoparticles from gold(III) nitrate, followed by an overview of key catalytic applications where such nanoparticles are expected to be highly effective, supported by data from analogous gold nanoparticle systems.

Introduction to Gold Catalysis

Gold, long considered catalytically inert, has emerged as a remarkable catalyst when prepared as nanoparticles, typically smaller than 10 nm in diameter.[1] These gold nanoparticles exhibit high catalytic activity and selectivity for a variety of organic transformations and environmental applications, including oxidation and reduction reactions. The catalytic performance of gold nanoparticles is highly dependent on factors such as particle size, the choice of support material, and the method of preparation.[1][2] The use of this compound as a precursor is of growing interest as it provides a route to catalysts free from chloride, which can sometimes act as a poison to the catalytic activity.

Synthesis of Gold Nanoparticles from Gold(III) Nitrate

A key advantage of using gold(III) nitrate [Au(NO₃)₃] is the avoidance of chlorine, which is present in the more common precursor, tetrachloroauric acid (HAuCl₄). A successful method for synthesizing gold nanoparticles from gold(III) nitrate is through ultrasonic spray pyrolysis (USP).

Experimental Protocol: Ultrasonic Spray Pyrolysis of Gold(III) Nitrate

This protocol describes the preparation of a stable aqueous gold(III) nitrate precursor solution and its subsequent conversion into gold nanoparticles via ultrasonic spray pyrolysis.

Materials:

-

Gold(III) nitrate [Au(NO₃)₃] powder

-

Nitric acid (HNO₃), concentrated

-

Ammonium hydroxide (B78521) (NH₄OH)

-

Deionized water

Equipment:

-

Reflux setup (round-bottom flask, condenser)

-

Heating mantle

-

Ultrasonic spray pyrolysis (USP) reactor system with an ultrasonic nebulizer, furnace, and particle collection system.

Procedure:

-

Precursor Solution Preparation: Due to the limited solubility of commercial Au(NO₃)₃ powder in water, it is first dissolved in concentrated nitric acid under reflux. Ammonium hydroxide is then added to neutralize the solution, rendering it stable and water-based.

-

Aerosol Generation: The prepared gold(III) nitrate solution is placed in the ultrasonic nebulizer of the USP system, which generates a fine aerosol of droplets.

-

Thermal Decomposition: A carrier gas transports the aerosol through a high-temperature furnace. The process involves:

-

Solvent Evaporation (140-160°C): The water and any remaining volatile components evaporate from the droplets.

-

Precursor Decomposition and Nucleation (500-600°C): The gold(III) nitrate decomposes, leading to the formation of gold atoms, which then nucleate to form nanoparticles.

-

-

Particle Collection: The newly formed gold nanoparticles are carried by the gas stream to a collection system, where they can be captured as a dry powder or in a suspension.

Catalytic Applications of Gold Nanoparticles

While specific catalytic data for gold nanoparticles derived from this compound is limited in the literature, their performance is expected to be comparable or potentially superior (due to the absence of chloride) to that of gold nanoparticles synthesized from other precursors. Below are key catalytic reactions where gold nanoparticles have demonstrated significant activity and selectivity.

Oxidation of Carbon Monoxide (CO)

The low-temperature oxidation of carbon monoxide is a benchmark reaction in gold catalysis, with important applications in air purification and fuel cells. Gold nanoparticles supported on metal oxides like TiO₂ and Fe₂O₃ are highly effective for this reaction.[3][4]

Reaction Mechanism: The reaction is believed to occur at the perimeter interface between the gold nanoparticle and the oxide support. CO adsorbs onto the gold nanoparticle, while oxygen is activated at the support or the interface. The adsorbed CO then reacts with the activated oxygen to form CO₂, which desorbs from the surface.[5]

Quantitative Data for CO Oxidation:

The following table summarizes the catalytic performance of various gold catalysts in CO oxidation. Note that these catalysts were not prepared from this compound, but the data is representative of the potential activity.

| Catalyst | Support | Au Particle Size (nm) | Reaction Temperature (°C) | CO Conversion (%) | Reference |

| 1.86% Au/α-Fe₂O₃-like-worm | α-Fe₂O₃ | ~3.5 | 20 | 100 | [6] |

| 1% Au/Fe₂O₃-TiO₂ (1:4) | Fe₂O₃-TiO₂ | Not specified | < 100 | High | [4] |

| Au/CeO₂ | CeO₂ | 3-4 | Room Temperature | High | [7] |

| 5Au/(28)TiO₂-HMOR | TiO₂-HMOR | Not specified | 20 | 89 | [8] |

Reduction of 4-Nitrophenol (B140041)

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (B1666318) (4-AP) by a reducing agent like sodium borohydride (B1222165) (NaBH₄) is a model reaction to evaluate the catalytic activity of metallic nanoparticles.[9] 4-AP is a valuable intermediate in the synthesis of pharmaceuticals. Gold nanoparticles act as an electron relay, facilitating the transfer of electrons from the borohydride donor to the 4-nitrophenol acceptor.[10]

Reaction Mechanism: The reaction is believed to follow a Langmuir-Hinshelwood mechanism where both reactants (borohydride ions and nitrophenolate ions) adsorb onto the surface of the gold nanoparticles. The electron transfer occurs on the surface, followed by the desorption of the product, 4-aminophenol.[11]

Quantitative Data for 4-Nitrophenol Reduction:

The table below presents kinetic data for the reduction of 4-nitrophenol using gold nanoparticle catalysts prepared from precursors other than this compound. The apparent rate constant (k_app) is a measure of the catalytic efficiency.

| Catalyst | Support/Stabilizer | Au Particle Size (nm) | Apparent Rate Constant (k_app) (s⁻¹) | Reference |

| Au/CD_100_3 | Activated Carbon | 8.3 | 1.10 x 10⁻² | [12] |

| Au/CD_8_3 | Activated Carbon | 11.8 | 8.90 x 10⁻³ | [12] |

| AuNPs | Caffeic Acid (centrifuged) | Not specified | High activity | [9] |

| Au-NSs | - | 117 | High activity (reduction in 0.6 min) | [10] |

Conclusion

This compound is a viable and promising precursor for the synthesis of gold nanoparticle catalysts, offering a chlorine-free alternative to traditional methods. The ultrasonic spray pyrolysis technique provides a scalable route for producing these nanoparticles. While direct studies on the catalytic performance of this compound-derived catalysts are not yet widespread, the extensive research on gold catalysis in general suggests their high potential in important industrial and environmental reactions such as CO oxidation and the reduction of nitroaromatics. Further research is warranted to fully explore and quantify the catalytic advantages of using this compound as a precursor in the development of next-generation gold catalysts.

References

- 1. tcd.ie [tcd.ie]

- 2. Frontiers | The Success Story of Gold-Based Catalysts for Gas- and Liquid-Phase Reactions: A Brief Perspective and Beyond [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. siruinanogroup.com [siruinanogroup.com]

- 8. Frontiers | Insights into CO oxidation on Au/TiO2-HMor zeolite catalysts at low temperature [frontiersin.org]

- 9. Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Carbon Supported Gold Nanoparticles for the Catalytic Reduction of 4-Nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Gold Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and synthesis of gold nitrate (B79036), a term often encompassing a variety of gold(III) nitrate-containing compounds. This document clarifies the distinct chemical identities, details various synthesis methodologies with experimental protocols, and presents available quantitative data for comparative analysis.

Introduction: Deconstructing "Gold Nitrate"

The nomenclature of "this compound" has evolved, leading to some ambiguity in historical and chemical literature. It is crucial to distinguish between the different species to which this name has been applied:

-

Nitratoauric Acid (HAu(NO₃)₄) : A well-characterized crystalline compound, often found as a trihydrate (HAu(NO₃)₄·3H₂O). This is the most stable and commonly synthesized form referred to as this compound.

-

Gold(III) Nitrate (Au(NO₃)₃) : The simple, anhydrous gold(III) nitrate. While its synthesis has been reported, its existence as a stable, simple salt is debated. Some early reports of its synthesis were later identified as other complexes.

-

Nitronium Tetranitratoaurate ((NO₂)Au(NO₃)₄) : A complex formed from the reaction of gold or its oxide with dinitrogen pentoxide. It was initially misidentified as simple gold(III) nitrate.

-

Tetraamminegold(III) Nitrate (--INVALID-LINK--₃) : A stable ammine complex of gold(III) nitrate.

This guide will focus on the synthesis of the most relevant and well-documented of these compounds.

Historical Perspective

The journey to understanding and synthesizing this compound compounds has been a process of discovery and correction. Early attempts to synthesize simple gold(III) nitrate, Au(NO₃)₃, were later found to have produced more complex structures. For instance, the reaction of gold oxide with dinitrogen pentoxide was initially thought to yield Au(NO₃)₃, but was later correctly identified as nitronium tetranitratoaurate[1]. The synthesis of the more stable nitratoauric acid, HAu(NO₃)₄, provided a clearer path to a well-defined this compound compound[1]. The ammine complex, tetraamminegold(III) nitrate, represents another stable form that has been successfully synthesized and characterized[1].

Synthesis Methodologies and Experimental Protocols

Several methods have been developed for the synthesis of this compound and its related compounds. The following sections provide detailed protocols for the key synthetic routes.

Synthesis of Nitratoauric Acid (HAu(NO₃)₄) from Gold(III) Hydroxide (B78521)

This method is a common route to obtaining nitratoauric acid.

Experimental Protocol:

-

Preparation of Gold(III) Hydroxide (Au(OH)₃): Gold(III) hydroxide can be prepared by treating a solution of chloroauric acid (HAuCl₄) with a hydroxide base, such as sodium hydroxide, followed by careful washing of the precipitate to remove chloride ions.

-

Reaction with Nitric Acid: Suspend the freshly prepared gold(III) hydroxide in concentrated nitric acid.

-

Heating: Heat the mixture to 100 °C with stirring[1]. The gold(III) hydroxide will react with the nitric acid to form nitratoauric acid. The reaction is as follows: Au(OH)₃ + 4HNO₃ → HAu(NO₃)₄ + 3H₂O[1]

-

Crystallization: Upon cooling the solution, yellow single crystals of nitratoauric acid trihydrate, (H₅O₂)[Au(NO₃)₄]·H₂O, will form[2].

-

Isolation: The crystals can be isolated by filtration.

Synthesis of Nitratoauric Acid via the Aqua Regia-Silver Nitrate Method

This method involves the conversion of gold to chloroauric acid, followed by the replacement of chloride ligands with nitrate ions.

Experimental Protocol:

-

Dissolution of Gold in Aqua Regia: Dissolve elemental gold in aqua regia (a mixture of 3 parts concentrated hydrochloric acid and 1 part concentrated nitric acid) to form a solution of chloroauric acid (HAuCl₄)[3][4].

-

Chloride Precipitation: To the chloroauric acid solution, add a stoichiometric amount of a silver nitrate (AgNO₃) solution. This will precipitate the chloride ions as insoluble silver chloride (AgCl).

-

Filtration: Filter the solution to remove the precipitated silver chloride. The filtrate will contain this compound in solution.

-

Evaporation: Carefully evaporate the solvent to obtain the this compound product. It is important to note that crystallization of pure this compound from this solution can be challenging, and it may be prone to disproportionation[5].

Synthesis of Tetraamminegold(III) Nitrate (Au(NH₃)₄₃)

This method produces a stable ammine complex of gold(III) nitrate.

Experimental Protocol:

-

Starting Material: Begin with a solution of chloroauric acid (HAuCl₄).

-

Addition of Ammonium (B1175870) Nitrate: Add ammonium nitrate (NH₄NO₃) to the chloroauric acid solution[1].

-

Formation of the Complex: The tetraamminegold(III) complex will form in the solution.

-

Isolation: The product, tetraamminegold(III) nitrate, can be crystallized from the solution. The hydrolysis of this compound is known to produce fulminating gold, so appropriate safety precautions must be taken[1].

Quantitative Data

Quantitative data on the synthesis of this compound compounds is not extensively reported in the literature. The following table summarizes the available physical and chemical properties.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Density (g/cm³) |

| Nitratoauric Acid (anhydrous) | HAu(NO₃)₄ | 445.99 | - | - | - |

| Nitratoauric Acid Trihydrate | HAu(NO₃)₄·3H₂O | 500.04 | Brown Crystals | 72.6[1] | 2.84[1] |

| Gold(III) Nitrate | Au(NO₃)₃ | 382.98 | Brown Crystalline Solid | 72 | N/A |

| Tetraamminegold(III) ion | [Au(NH₃)₄]³⁺ | 265.09 | - | - | - |

Note: Data for Gold(III) Nitrate is from a commercial supplier and may refer to the hydrated form or nitratoauric acid.

Mandatory Visualizations

Synthesis Workflow Diagrams

The following diagrams illustrate the experimental workflows for the synthesis of different this compound compounds.

Caption: Synthesis of Nitratoauric Acid from Gold(III) Hydroxide.

Caption: Synthesis of this compound via Aqua Regia-Silver Nitrate Method.

Caption: Synthesis of Tetraamminegold(III) Nitrate.

Conclusion

The synthesis of "this compound" presents a fascinating case study in the history of inorganic chemistry, highlighting the importance of precise characterization. While several synthetic routes exist, the preparation of nitratoauric acid from gold(III) hydroxide is a well-established method for obtaining a stable, crystalline product. The aqua regia-silver nitrate method offers an alternative but may present challenges in isolating a pure, crystalline product. For applications requiring a stable, chloride-free gold(III) source, the synthesis of tetraamminegold(III) nitrate is a viable option. Further research is needed to provide more comprehensive quantitative data, such as reaction yields and purity levels, for these various synthetic pathways to allow for a more rigorous comparison.

References

Unraveling the Solubility of Gold Nitrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of gold nitrate (B79036), with a focus on its chemical identity, qualitative and quantitative solubility data, and detailed experimental protocols for its synthesis and solubility determination. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deeper understanding of this compound's properties.

Introduction: The Chemical Identity of "Gold Nitrate"

It is crucial to establish that the term "this compound" most commonly refers to nitratoauric acid , with the chemical formula HAu(NO₃)₄ , often found as its trihydrate (HAu(NO₃)₄·3H₂O).[1] The simple gold(III) nitrate salt, Au(NO₃)₃, is generally considered to be unstable, and its reported synthesis has been suggested to be that of nitronium tetranitratoaurate ((NO₂)Au(NO₃)₄).[1] Therefore, this guide will focus on the properties of nitratoauric acid.

Solubility Profile of Nitratoauric Acid

The solubility of nitratoauric acid is complex and significantly influenced by the solvent and temperature. Due to its tendency to hydrolyze, obtaining precise quantitative data is challenging. The available data is summarized below.

| Solvent | Temperature (°C) | Solubility | Observations |

| Water | Ambient | - | Hydrolyzes[1] |

| Nitric Acid | 0 | Insoluble | - |

| Nitric Acid | 30 | Soluble | - |

Experimental Protocols

Synthesis of Nitratoauric Acid (HAu(NO₃)₄)

A common method for the synthesis of nitratoauric acid involves the reaction of gold(III) hydroxide (B78521) with concentrated nitric acid.[1]

Materials:

-

Gold(III) hydroxide (Au(OH)₃)

-

Concentrated nitric acid (HNO₃)

-

Distilled water

-

Glass reaction vessel

-

Heating mantle or water bath

-

Filtration apparatus

Procedure:

-

Carefully add gold(III) hydroxide to a reaction vessel.

-

Slowly add concentrated nitric acid to the gold(III) hydroxide. The reaction is typically performed at an elevated temperature of 100 °C.[1]

-

The reaction proceeds according to the following equation: Au(OH)₃ + 4HNO₃ → HAu(NO₃)₄ + 3H₂O.[1]

-

After the reaction is complete, the resulting solution can be cooled to crystallize the nitratoauric acid trihydrate.

-

The crystals can be separated from the solution by filtration.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Proposed Protocol for Solubility Determination of Nitratoauric Acid

Given the hydrolytic instability of nitratoauric acid in water, a modified experimental protocol is required to determine its solubility. This protocol aims to establish equilibrium quickly and minimize decomposition.

Materials:

-

Synthesized nitratoauric acid

-

Selected solvent (e.g., nitric acid at various concentrations, organic solvents)

-

Temperature-controlled shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for gold concentration measurement (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or a validated colorimetric method)

-

Volumetric flasks and pipettes

Procedure:

-

Saturation: Add an excess amount of nitratoauric acid to a known volume of the chosen solvent in a sealed container.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined time to reach equilibrium. The time required for equilibration should be minimized to reduce the extent of hydrolysis and should be determined empirically.

-

Sample Extraction: Withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid. The filtration should be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: Immediately dilute the filtered sample to a known volume with a suitable solvent to prevent precipitation or further reaction.

-

Analysis: Determine the concentration of gold in the diluted sample using a calibrated analytical technique such as AAS or ICP-MS.

-

Calculation: Calculate the solubility of nitratoauric acid in the solvent at the specified temperature based on the measured gold concentration and the dilution factor. The results can be expressed in g/100 mL or mol/L.

Visualizing Workflows

Synthesis of Nitratoauric Acid

Caption: Workflow for the synthesis of nitratoauric acid.

Solubility Determination of an Unstable Compound

Caption: General workflow for determining the solubility of an unstable compound like nitratoauric acid.

Signaling Pathways and Drug Development

A thorough review of the scientific literature did not reveal any established signaling pathways directly involving this compound in the context of drug development. The primary applications of this compound and its derivatives are currently in the fields of catalysis and nanoparticle synthesis.

Conclusion

The solubility of what is commonly referred to as "this compound" is a complex topic, primarily due to the compound's identity as nitratoauric acid and its inherent instability in aqueous solutions. This guide provides a foundational understanding of its qualitative solubility and outlines robust experimental protocols for its synthesis and the determination of its solubility. The provided workflows offer a visual representation of these key processes. Further research is warranted to establish quantitative solubility data across a broader range of solvents, which would be invaluable for its application in various scientific and industrial fields.

References

A Comprehensive Technical Guide to the Safe Handling of Gold Nitrate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for gold nitrate (B79036), a compound utilized in various research and development applications. Adherence to these protocols is critical to ensure personnel safety and prevent laboratory incidents. This document outlines the chemical and physical properties of gold nitrate, potential hazards, required personal protective equipment, and detailed procedures for safe handling, storage, and emergency response.

Hazard Identification and Classification

This compound is a strong oxidizing agent and presents several significant hazards that necessitate careful handling. The primary hazards are associated with its reactivity and potential for causing irritation or harm upon contact.

-

Physical Hazards : As an oxidizer, this compound can intensify fires and may cause ignition when in contact with combustible or reducing materials.[1] It should be kept away from heat, sparks, open flames, and incompatible substances such as organic solvents and flammable materials.[1][2]

Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. Note that this compound typically exists as a hydrate, most commonly nitratoauric acid trihydrate (HAu(NO₃)₄·3H₂O).

| Property | Value | Reference |

| Chemical Formula | HAu(NO₃)₄·3H₂O or Au(NO₃)₃ | [3] |

| Molecular Weight | 500.04 g/mol (trihydrate) | [3] |

| Appearance | Brown or yellow crystalline solid | [1] |

| Melting Point | 72 °C (decomposes) | [1] |

| Solubility in Water | Moderately soluble; hydrolyzes | [1][3] |

| Density | 2.84 g/cm³ | [3] |

Exposure Controls and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, stringent exposure controls and the consistent use of appropriate personal protective equipment are mandatory.

Engineering Controls

-

Ventilation : All handling of this compound, especially in powdered form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust or fumes.[1][4]

-

Safety Equipment : Emergency exits and risk-elimination areas must be clearly designated. An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

| PPE Type | Specification | Reference |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | |

| Skin Protection | Chemical-resistant, impermeable gloves (e.g., nitrile). A flame-resistant lab coat or apron is required. | [1] |

| Respiratory Protection | For operations that may generate dust or aerosols where a fume hood is not sufficient, a NIOSH-approved respirator with a high-efficiency particulate filter is necessary.[2] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling

-

Read and understand the Safety Data Sheet (SDS) thoroughly before beginning any work.[2]

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.

-

Wash hands thoroughly after handling the material.[1]

Storage

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep containers tightly closed to protect from moisture and light.[1]

-

Store away from incompatible materials, including combustibles, reducing agents, organic materials, and flammable substances.[1][2][4] The storage area should be free of ignition sources.[1]

Emergency and First Aid Procedures

Immediate and appropriate response is critical in the event of an emergency involving this compound.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention. | |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [2] |

Experimental Protocol: Safe Dissolution of this compound

This protocol outlines the steps for safely dissolving solid this compound in a solvent for experimental use.

-

Preparation :

-

Ensure all necessary PPE is worn correctly.

-

Verify that the chemical fume hood is functioning properly.

-

Assemble all required equipment (e.g., glassware, stirrer, solvent) inside the fume hood.

-

-

Weighing :

-

Tare a clean, dry beaker on a balance.

-

Carefully transfer the required amount of this compound powder to the beaker, minimizing dust creation.

-

Record the exact weight.

-

-

Dissolution :

-

Place the beaker on a stir plate inside the fume hood.

-

Slowly and carefully add the desired solvent to the beaker containing the this compound.

-

Turn on the stirrer and allow the compound to dissolve completely. Avoid splashing.

-

-

Transfer and Storage :

-

Once dissolved, carefully transfer the solution to a clearly labeled, appropriate storage container.

-

Ensure the container is tightly sealed.

-

-

Cleanup :

-

Decontaminate all glassware and equipment used.

-

Wipe down the work surface inside the fume hood.

-

Dispose of any contaminated materials (e.g., weigh boats, wipes) as hazardous waste in accordance with institutional and local regulations.[1]

-

Spill and Waste Disposal Procedures

Spill Response Workflow

In the event of a this compound spill, the following workflow must be initiated immediately.

Caption: Workflow for this compound Spill Response.

Waste Disposal

-

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

-

Collect waste in designated, sealed, and properly labeled containers.

-

Do not let the chemical enter drains or the environment.

-

Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[1]

References

Unveiling the Geometry of Gold(III) Nitrate: A Theoretical and Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical underpinnings of gold(III) nitrate's molecular structure. While the simple, neutral, and anhydrous Au(NO₃)₃ molecule has proven to be an elusive target for direct and comprehensive theoretical studies in published literature, significant insights can be gleaned from computational analyses of related gold(III) complexes, particularly the tetranitratoaurate(III) anion, [Au(NO₃)₄]⁻. This document synthesizes the current understanding, outlines prevalent computational methodologies, and presents structural data derived from experimental studies on closely related species, offering a robust framework for understanding the bonding and geometry of this reactive compound.

Theoretical Framework: The Predominance of Square-Planar Geometry

Gold(III) complexes, possessing a d⁸ electron configuration, consistently favor a square-planar coordination geometry.[1][2] This arrangement minimizes ligand-ligand repulsion and is a hallmark of Au(III) chemistry. Theoretical studies on various gold(III) complexes confirm this distorted square-planar arrangement through geometry optimization calculations.[1] In the context of gold(III) nitrate (B79036), the central Au³⁺ ion is coordinated by the oxygen atoms of the nitrate ligands.

Computational Protocols for Gold(III) Complexes

The theoretical investigation of gold-containing molecules necessitates robust computational methods that can adequately account for relativistic effects, which are significant for heavy elements like gold. Density Functional Theory (DFT) has emerged as a powerful and widely used tool for these studies.[3]

A typical computational workflow for determining the molecular structure of a gold(III) nitrate species involves several key steps:

Selection of Density Functional and Basis Set

The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results.

-

Functionals: Hybrid functionals such as B3LYP and the M06-2X are commonly employed for gold complexes as they provide a good balance between accuracy and computational cost.[4][5]

-

Basis Sets: For the gold atom, effective core potentials (ECPs) like LANL2DZ are frequently used to account for relativistic effects and reduce computational expense.[3] For lighter atoms like oxygen and nitrogen, Pople-style basis sets such as 6-311++G(d,p) are a common choice, providing sufficient flexibility.

Geometry Optimization and Frequency Calculations

Once the initial structure, functional, and basis set are defined, a geometry optimization is performed to find the lowest energy conformation of the molecule. Following optimization, a frequency calculation is essential. This serves two primary purposes:

-

Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable minimum on the potential energy surface.

-

Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the theoretical model.

Molecular Structure Data

Direct experimental or theoretical data for anhydrous Au(NO₃)₃ is scarce. However, the crystal structure of tetranitratogold(III) acid, which contains the [Au(NO₃)₄]⁻ anion, provides the most reliable quantitative data for the coordination of nitrate ligands to a gold(III) center.[6] In this structure, the Au³⁺ ion is in a square-planar coordination with four monodentate nitrate ligands.[6]

The bonding within the [Au(NO₃)₄]⁻ anion can be visualized as follows:

The following tables summarize the key structural parameters derived from the crystallographic study of (H₅O₂)[Au(NO₃)₄]·H₂O.[6]

Table 1: Bond Lengths in the [Au(NO₃)₄]⁻ Anion

| Bond | Experimental Bond Length (Å) |

| Au - O | ~2.0 (average) |

| N - O (coord.) | Varies |

| N - O (term.) | Varies |

Note: Specific bond lengths for the individual nitrate ligands were not provided in the abstract, but the Au-O bond length is typical for Au(III)-oxygen bonds.

Table 2: Coordination Geometry of the [Au(NO₃)₄]⁻ Anion

| Parameter | Value (°) | Description |

| O - Au - O | ~90 / ~180 | Defines the square-planar geometry around Au |

| Au - O - N | Varies | Angle of coordination |

| O - N - O | ~120 | Typical for nitrate |

Vibrational Spectra Insights

While a calculated vibrational spectrum for Au(NO₃)₃ is not available, studies on adsorbed nitrate ions on gold surfaces provide some experimental context. For nitrate ions on a Au(100) surface, vibrational bands are observed around 1020 cm⁻¹ and 1450 cm⁻¹.[7] These correspond to the ν₁ and ν₃ stretching modes of the nitrate ion, respectively, with their symmetry lowered upon coordination to the gold surface.[7] Theoretical frequency calculations on hydrated nitrate anions also show that the N-O stretching modes are sensitive to the bonding environment.[8] It is expected that the coordination to a highly electrophilic Au³⁺ center would induce significant shifts in the vibrational frequencies of the nitrate ligands.

Conclusion and Future Directions

The molecular structure of gold(III) nitrate is theoretically predicted to be square-planar, consistent with the extensive body of research on Au(III) complexes. While direct computational data for the simple Au(NO₃)₃ molecule is lacking in the current literature, the experimental crystal structure of the [Au(NO₃)₄]⁻ anion provides a valuable and structurally relevant model for the coordination environment.

Future theoretical work is needed to provide a definitive, optimized gas-phase structure of Au(NO₃)₃, along with its calculated vibrational frequencies and a detailed analysis of its electronic structure. Such studies would be invaluable for understanding its reactivity, decomposition pathways, and its potential as a precursor in materials science and catalysis. The computational protocols outlined in this guide provide a clear roadmap for achieving this goal.

References

- 1. Frontiers | Gold(III) Complexes: An Overview on Their Kinetics, Interactions With DNA/BSA, Cytotoxic Activity, and Computational Calculations [frontiersin.org]

- 2. jeeadv.ac.in [jeeadv.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A DFT‐Based Protocol for Modeling the Structure and Reactivity of Gold(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic and Theoretical Study of the Nitrate (NO3) Radical Gas Phase Reactions with N-Nitrosodimethylamine and N-Nitrosodiethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]

Methodological & Application

Application Notes and Protocols: Gold Nitrate as a Chloride-Free Gold Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology, with significant potential in catalysis, diagnostics, and therapeutics. The synthesis of AuNPs predominantly utilizes gold(III) chloride (HAuCl₄) as the precursor. However, the presence of residual chloride ions on the nanoparticle surface can influence their physicochemical properties, potentially impacting catalytic activity and biocompatibility. The use of gold nitrate (B79036) [Au(NO₃)₃] as a chloride-free precursor offers a promising alternative for creating AuNPs with "cleaner" surfaces, which is particularly crucial for applications in drug delivery and catalysis where surface chemistry dictates performance.

These application notes provide detailed protocols and comparative data for the synthesis and application of gold nanoparticles using gold nitrate, highlighting the advantages of a chloride-free approach.

Advantages of a Chloride-Free Precursor

Employing this compound instead of gold chloride as a precursor for gold nanoparticle synthesis offers several key advantages:

-

Enhanced Catalytic Activity: Residual chloride ions can act as a poison to catalytic sites on the gold nanoparticle surface, reducing their efficiency. A chloride-free synthesis can lead to AuNPs with higher catalytic activity for various chemical transformations.

-

Improved Biocompatibility: The absence of chloride ions on the nanoparticle surface may lead to more predictable and favorable interactions with biological systems. This is critical for in-vivo applications such as drug delivery and bioimaging, where unexpected surface chemistry can lead to toxicity or altered cellular uptake.

-

Controlled Surface Functionalization: A "cleaner" gold surface, devoid of strongly adsorbed chloride ions, allows for more controlled and efficient functionalization with desired ligands, such as targeting molecules for drug delivery or specific capping agents for catalytic applications.

-

Tunable Nanoparticle Properties: The choice of anion in the precursor can influence the nucleation and growth kinetics of the nanoparticles, potentially offering another parameter to tune their size and shape.

Experimental Protocols

This section provides detailed protocols for the synthesis of gold nanoparticles using this compound as a chloride-free precursor. The protocols are based on modifications of established methods, such as the Turkevich method, and should be considered as a starting point for optimization depending on the desired nanoparticle characteristics.

Protocol 1: Citrate (B86180) Reduction of this compound

This protocol adapts the well-established Turkevich method for a chloride-free synthesis.

Materials:

-

Gold(III) nitrate hydrate (B1144303) (Au(NO₃)₃·xH₂O)

-

Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Ultrapure water (18.2 MΩ·cm)

Equipment:

-

Round-bottom flask

-

Condenser

-

Heating mantle with magnetic stirring

-

Magnetic stir bar

-

Volumetric flasks and pipettes

-

Glassware cleaned with aqua regia and thoroughly rinsed with ultrapure water

Procedure:

-

Preparation of Solutions:

-

Prepare a 1 mM aqueous solution of gold(III) nitrate. Note: Gold(III) nitrate is hygroscopic and light-sensitive. Handle it in a controlled environment and store it appropriately.

-

Prepare a 1% (w/v) aqueous solution of trisodium citrate dihydrate.

-

-

Synthesis:

-

In a clean round-bottom flask, add 50 mL of the 1 mM this compound solution.

-

Place the flask in the heating mantle and bring the solution to a rolling boil under vigorous stirring.

-

Once boiling, quickly add 5 mL of the 1% trisodium citrate solution to the flask.

-

Observe the color change of the solution. It should progress from a pale yellow to a deep red or burgundy, indicating the formation of gold nanoparticles.

-

Continue heating and stirring for an additional 15-20 minutes to ensure the reaction is complete.

-

Remove the flask from the heat and allow it to cool to room temperature with continued stirring.

-

-

Purification and Storage:

-

The resulting gold nanoparticle solution can be purified by centrifugation to remove excess reactants. Centrifuge at an appropriate speed and time depending on the nanoparticle size (e.g., 10,000 rpm for 30 minutes for ~20 nm particles).

-

Discard the supernatant and resuspend the nanoparticle pellet in ultrapure water. Repeat the centrifugation and resuspension steps two more times.

-

Store the purified gold nanoparticle solution at 4°C in a dark container.

-

Data Presentation

The following tables summarize the expected quantitative differences between gold nanoparticles synthesized using this compound and gold chloride as precursors. While direct comparative experimental data for this compound is limited in the literature, these tables are compiled based on the known effects of chloride on gold nanoparticle properties.

Table 1: Comparison of Physicochemical Properties

| Property | Gold Nanoparticles from this compound | Gold Nanoparticles from Gold Chloride | Rationale for Difference |

| Surface Composition | Primarily capped with citrate and hydroxyl groups | Capped with citrate, hydroxyl groups, and residual chloride ions | Chloride ions from the precursor strongly adsorb to the gold surface. |

| Zeta Potential | Expected to be more negative | Typically in the range of -30 to -50 mV | The presence of negatively charged chloride ions contributes to the overall surface charge. |

| Particle Size Distribution | Potentially narrower | Can be influenced by chloride concentration, sometimes leading to broader distributions | Chloride ions can affect the nucleation and growth kinetics. |

| Stability in Biological Media | May exhibit different protein corona formation and stability profiles | Stability is dependent on the displacement of citrate and chloride by proteins. | The initial surface chemistry dictates the interaction with biomolecules. |

Table 2: Comparative Catalytic Performance (Example: 4-Nitrophenol Reduction)

| Parameter | Gold Nanoparticles from this compound (Expected) | Gold Nanoparticles from Gold Chloride (Typical) | Rationale for Difference |

| Apparent Rate Constant (k_app) | Higher | Lower | Residual chloride ions can block active catalytic sites on the gold surface. |

| Induction Time | Shorter | Longer | A cleaner surface may allow for faster reactant adsorption and initiation of the catalytic cycle. |

| Catalyst Deactivation | Potentially slower | May be more prone to deactivation due to stronger poisoning effects | Chloride-free surfaces may be more robust over multiple catalytic cycles. |

Table 3: Comparative Biocompatibility and Cytotoxicity

| Assay | Gold Nanoparticles from this compound (Expected) | Gold Nanoparticles from Gold Chloride (Typical) | Rationale for Difference |

| Cell Viability (e.g., MTT Assay) | Higher cell viability at equivalent concentrations | May exhibit higher cytotoxicity | Residual gold-chloride complexes or altered surface reactivity could contribute to toxicity. |

| Reactive Oxygen Species (ROS) Generation | Lower levels of ROS generation | May induce higher levels of oxidative stress | Surface chemistry can influence the nanoparticle's interaction with cellular components and redox processes. |

| Cellular Uptake | Uptake mechanism and efficiency may differ | Uptake is influenced by the protein corona formed in the presence of chloride | The nature of the adsorbed protein layer dictates the interaction with cell surface receptors. |

Mandatory Visualizations

Experimental Workflow: Chloride-Free Gold Nanoparticle Synthesis

Logical Relationship: Impact of Chloride on Nanoparticle Properties

Conclusion

The use of this compound as a chloride-free precursor for the synthesis of gold nanoparticles presents a compelling strategy for researchers aiming to enhance catalytic performance and improve biocompatibility. The absence of residual chloride ions on the nanoparticle surface can lead to more active and stable catalysts and more predictable interactions in biological environments. The provided protocols offer a starting point for the exploration of chloride-free gold nanoparticle synthesis, and the comparative data highlights the potential advantages of this approach. Further research and optimization of these methods will undoubtedly expand the applications of gold nanoparticles in catalysis and medicine.

Application Notes and Protocols for the Preparation of a Stable Aqueous Gold Nitrate Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aqueous solutions of gold (III) nitrate (B79036), more accurately described as nitratoauric acid (HAu(NO₃)₄), are valuable precursors in various scientific applications, including the synthesis of gold-based catalysts, nanoparticles for drug delivery systems, and as a component in novel therapeutic agents. However, the preparation of a stable, reliable, and well-characterized gold nitrate solution presents challenges due to the inherent instability of the gold (III) ion in aqueous media, which is susceptible to reduction and hydrolysis.

These application notes provide a detailed, two-step protocol for the synthesis of a stable aqueous this compound solution. The procedure involves the initial preparation of gold (III) hydroxide (B78521), which is subsequently dissolved in concentrated nitric acid to form nitratoauric acid. Additionally, a protocol for monitoring the stability of the prepared solution over time is outlined, employing common analytical techniques.

Experimental Protocols

Part 1: Synthesis of Gold (III) Hydroxide

This protocol details the synthesis of gold (III) hydroxide from chloroauric acid. Gold (III) hydroxide serves as the precursor for the final this compound solution.

Materials and Equipment:

-

Chloroauric acid (HAuCl₄)

-

Sodium hydroxide (NaOH), 1 M solution

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven or desiccator

Procedure:

-

Dissolution of Chloroauric Acid: Dissolve a known quantity of chloroauric acid (HAuCl₄) in deionized water to create a solution with a concentration of approximately 0.1 M.

-

Precipitation of Gold (III) Hydroxide: While stirring the chloroauric acid solution, slowly add 1 M sodium hydroxide (NaOH) solution dropwise.[1] Monitor the pH of the solution continuously. Continue adding NaOH until the pH reaches approximately 7. A reddish-brown precipitate of gold (III) hydroxide (Au(OH)₃) will form. The reaction is as follows: HAuCl₄ + 4NaOH → Au(OH)₃↓ + 4NaCl + H₂O[1]

-

Washing the Precipitate: Allow the precipitate to settle. Carefully decant the supernatant. Wash the precipitate several times with deionized water to remove residual sodium chloride and other impurities. This can be done by resuspending the precipitate in deionized water, allowing it to settle, and decanting the supernatant. Repeat this washing step 3-5 times.

-

Isolation of Gold (III) Hydroxide: Collect the gold (III) hydroxide precipitate by filtration.

-

Drying: Dry the collected gold (III) hydroxide. This can be done in a drying oven at a temperature not exceeding 100°C to avoid decomposition to gold (III) oxide, or in a desiccator under vacuum.

Part 2: Preparation of Aqueous this compound (Nitratoauric Acid) Solution

This protocol describes the dissolution of the synthesized gold (III) hydroxide in concentrated nitric acid to yield the final aqueous this compound solution.

Materials and Equipment:

-

Gold (III) hydroxide (Au(OH)₃), synthesized in Part 1

-

Concentrated nitric acid (HNO₃, 68-70%)

-

Deionized water

-

Volumetric flasks

-

Heating mantle or hot plate with temperature control

-

Fume hood

-

Appropriate personal protective equipment (gloves, goggles, lab coat)

Procedure:

-

Reaction Setup: In a fume hood, place a known amount of the dried gold (III) hydroxide into a clean glass beaker.

-

Dissolution in Nitric Acid: Carefully and slowly add concentrated nitric acid to the beaker containing the gold (III) hydroxide. An excess of nitric acid is required for the reaction to proceed to completion.[2] The reaction is: Au(OH)₃ + 4HNO₃ → HAu(NO₃)₄ + 3H₂O

-

Heating: Gently heat the mixture to approximately 60-80°C with constant stirring.[3] This will facilitate the dissolution of the gold (III) hydroxide. The solution should turn a yellow to orange color.

-

Cooling and Dilution: Once the gold (III) hydroxide is completely dissolved, remove the beaker from the heat and allow it to cool to room temperature.

-

Final Concentration Adjustment: Quantitatively transfer the cooled solution to a volumetric flask. Dilute to the desired final volume with deionized water. Note that the final solution will be highly acidic.

Part 3: Stability Assessment of the Aqueous this compound Solution

The stability of the prepared this compound solution should be monitored over time, especially if it is to be stored for an extended period. The primary concerns are the reduction of Au³⁺ to Au⁰ (colloidal gold) and hydrolysis.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)

-

Quartz cuvettes

-

Appropriate standards for calibration

Procedure:

-

Initial Characterization (Time = 0):

-

UV-Vis Spectroscopy: Immediately after preparation, record the UV-Vis spectrum of the solution. The presence of a characteristic peak for the gold (III) complex should be observed. The formation of colloidal gold will result in the appearance of a surface plasmon resonance peak, typically around 520-550 nm.

-

ICP-MS/AAS: Determine the precise concentration of gold in the solution. This will serve as the baseline for future measurements.

-

-

Storage: Store the solution in a tightly sealed, amber glass or opaque polymer bottle to protect it from light.[4][5] Store in a cool, dark, and well-ventilated area.

-

Periodic Monitoring: At regular intervals (e.g., weekly for the first month, then monthly), repeat the following measurements:

-

Visual Inspection: Observe the solution for any color changes or the formation of a precipitate.

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum and compare it to the initial spectrum. Note any changes in the absorbance intensity of the gold (III) peak or the appearance of a plasmon resonance peak.

-

ICP-MS/AAS: Measure the gold concentration to detect any loss from the solution, which could indicate precipitation.

-

Data Presentation

The quantitative data from the stability assessment should be recorded in a structured table for easy comparison.

| Time Point | Visual Observation | UV-Vis λmax (nm) | Absorbance at λmax | Au Concentration (ICP-MS) (mg/L) |

| Day 0 | Clear, yellow solution | |||

| Day 7 | ||||

| Day 14 | ||||

| Day 30 | ||||

| Day 60 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation of the stable aqueous this compound solution.

Caption: Workflow for the preparation and stability testing of aqueous this compound solution.

Logical Relationship of Stability Factors

The stability of the aqueous this compound solution is influenced by several interconnected factors.

Caption: Factors influencing the stability of aqueous this compound solutions.

References

Application Notes and Protocols for Gold Nitrate in the Synthesis of Gold-Based Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold-based catalysts have garnered significant interest across various fields, including chemical synthesis and pharmaceuticals, due to their unique catalytic activities at the nanoscale. The choice of the gold precursor is a critical factor that influences the physicochemical properties and, consequently, the catalytic performance of the final material. While chloroauric acid (HAuCl₄) is the most commonly used precursor, the use of chloride-free precursors like gold(III) nitrate (B79036) [Au(NO₃)₃] is gaining attention. The absence of chloride ions can be advantageous in preventing catalyst poisoning and unwanted side reactions.

These application notes provide detailed protocols for the synthesis of gold-based catalysts using gold(III) nitrate. We cover a method for the synthesis of colloidal gold nanoparticles via ultrasonic spray pyrolysis and provide adapted protocols for the preparation of supported gold catalysts through impregnation and deposition-precipitation methods.

Data Presentation

Table 1: Quantitative Parameters for Gold Nanoparticle Synthesis via Ultrasonic Spray Pyrolysis (USP) using Gold(III) Nitrate

| Parameter | Value | Reference |

| Precursor Solution | ||

| Gold(III) Nitrate Concentration | 2.5 g/L | [1] |

| Solvent | Nitric Acid (HNO₃) | [1] |

| Neutralizing Agent | Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) | [1] |

| Final pH of Precursor Solution | 6-7 | [1] |

| USP Process Parameters | ||

| Evaporation Zone Temperature | 140 - 160 °C | [2] |

| Reaction Zone Temperature | 500 - 600 °C | [2] |

| Carrier Gas | Nitrogen (N₂) | [2] |

| Reducing Agent | Hydrogen (H₂) | [2] |

| Resulting Nanoparticle Characteristics | ||

| Size Distribution | 5.3% (<15 nm), 82.5% (15-200 nm), 12.2% (>200 nm) | [1][3] |

| UV-Vis Absorbance Maximum (λ_max) | 528 nm | [1][3] |

Table 2: Typical Parameters for Supported Gold Catalyst Synthesis (Adapted for Gold(III) Nitrate)

| Parameter | Impregnation Method | Deposition-Precipitation Method |

| Gold Precursor | Gold(III) Nitrate Solution | Gold(III) Nitrate Solution |

| Support Material | TiO₂, Al₂O₃, SiO₂, etc. | TiO₂, Fe₂O₃, CeO₂, etc. |

| Solvent for Precursor | Dilute Nitric Acid (to aid solubility) | Deionized Water (pH adjustment is critical) |

| Precipitating Agent | Not applicable | Urea (B33335), Ammonia, or NaOH solution |

| pH Control | Not applicable | Crucial for precipitation (typically pH 6-9) |

| Aging/Stirring Time | 1 - 24 hours | 1 - 24 hours |

| Drying Temperature | 80 - 120 °C | 80 - 120 °C |

| Calcination Temperature | 200 - 400 °C | 200 - 400 °C |

| Reduction Temperature (if needed) | 200 - 500 °C (under H₂ flow) | 200 - 500 °C (under H₂ flow) |

Experimental Protocols

Protocol 1: Synthesis of Gold Nanoparticles via Ultrasonic Spray Pyrolysis (USP)

This protocol is based on the successful synthesis of gold nanoparticles from a gold(III) nitrate precursor.[1][3]

1. Preparation of the Gold(III) Nitrate Precursor Solution:

-

Challenge: Gold(III) nitrate has limited solubility in water.[1][2]

-

Procedure:

-

Add commercially available gold(III) nitrate powder to nitric acid (HNO₃).

-

Heat the mixture under reflux at approximately 100 °C to obtain a yellow-colored solution with a pH of 0-1.[1]

-

Neutralize the refluxing solution by adding ammonium hydroxide (NH₄OH) until a pH of 6-7 is achieved.[1]

-

The final concentration of the gold(III) nitrate precursor solution should be approximately 2.5 g/L.[1]

-

2. Ultrasonic Spray Pyrolysis (USP) Process:

-

Generate aerosol droplets of the precursor solution using an ultrasonic nebulizer.

-

Transport the aerosol droplets through a tube furnace with a nitrogen (N₂) carrier gas.[2]

-

The furnace should have two zones: an evaporation zone maintained at 140-160 °C and a reaction zone at 500-600 °C.[2]

-

In the evaporation zone, the solvent is evaporated from the aerosol droplets.

-

In the reaction zone, introduce hydrogen (H₂) gas as a reducing agent to facilitate the thermal decomposition of the dried precursor and reduction of Au³⁺ to metallic gold nanoparticles.[2]

-

Collect the synthesized gold nanoparticles in deionized water. The in-situ formation of nitrite (B80452) and nitrate ions from the precursor acts as a stabilizer for the nanoparticles.[1]

Protocol 2: Synthesis of Supported Gold Catalysts by Impregnation (Adapted Protocol)

This is an adapted protocol for the incipient wetness impregnation method, which is commonly used with other metal nitrates.[4][5]

Critical Considerations:

-

Solubility: The primary challenge is the poor solubility of gold(III) nitrate in water. The use of a slightly acidic aqueous solution (e.g., with dilute nitric acid) may be necessary to achieve the desired concentration.

-

Precursor-Support Interaction: The interaction between the gold nitrate solution and the support material will influence the dispersion of the gold nanoparticles.

Procedure:

-

Calculate the pore volume of the support material (e.g., TiO₂, Al₂O₃).

-

Prepare a gold(III) nitrate solution with a volume equal to the pore volume of the support. The concentration should be calculated to achieve the desired gold loading (e.g., 1-5 wt%). A small amount of nitric acid may be required to fully dissolve the this compound.

-

Add the gold(III) nitrate solution dropwise to the support material with constant mixing to ensure uniform distribution.

-

Age the impregnated support for a period of 1 to 24 hours at room temperature.

-

Dry the material in an oven at 80-120 °C for 12-24 hours.

-

Calcine the dried powder in a furnace under a flow of air. A typical calcination temperature is between 200-400 °C. Gold(III) nitrate decomposes at around 72 °C.[6][7]

-

If required, reduce the catalyst under a flow of hydrogen gas at 200-500 °C to ensure the formation of metallic gold nanoparticles.

Protocol 3: Synthesis of Supported Gold Catalysts by Deposition-Precipitation (Adapted Protocol)

This is an adapted protocol based on the deposition-precipitation method commonly employed for gold catalysts using other precursors.[8]

Critical Considerations:

-